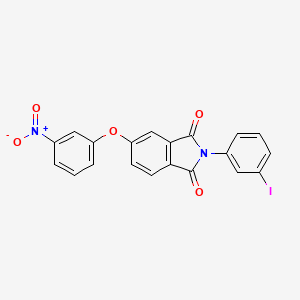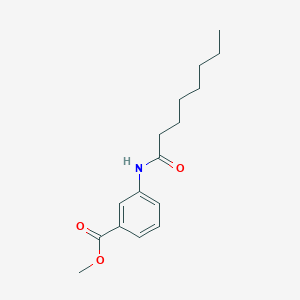
2-(3-iodophenyl)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-IODOPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features both iodophenyl and nitrophenoxy groups attached to an isoindole-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-IODOPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the phenyl ring.
Iodination: Introduction of the iodine atom to the phenyl ring.
Cyclization: Formation of the isoindole-dione core through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Halogen atoms like iodine can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium iodide in acetone for halogen exchange.
Major Products
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
In medicinal chemistry, compounds with similar structures are often investigated for their potential as therapeutic agents, particularly in the treatment of cancer or infectious diseases.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism of action for compounds like 2-(3-IODOPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-nitro-N-(3-iodophenyl)benzenesulfonamide: Another compound with both nitro and iodophenyl groups.
2-(3-iodophenyl)-1H-indole: A simpler structure with an iodophenyl group attached to an indole core.
Uniqueness
2-(3-IODOPHENYL)-5-(3-NITROPHENOXY)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the combination of its functional groups and the isoindole-dione core, which may impart distinct chemical and biological properties compared to simpler analogs.
Properties
Molecular Formula |
C20H11IN2O5 |
|---|---|
Molecular Weight |
486.2 g/mol |
IUPAC Name |
2-(3-iodophenyl)-5-(3-nitrophenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C20H11IN2O5/c21-12-3-1-4-13(9-12)22-19(24)17-8-7-16(11-18(17)20(22)25)28-15-6-2-5-14(10-15)23(26)27/h1-11H |
InChI Key |
MLPVQDPTCHHFSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(E)-(5-bromothiophen-2-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11561130.png)
![2-[4-(dimethylamino)phenyl]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11561139.png)

![4-nitro-N-[2-(octadecylsulfanyl)ethyl]benzamide](/img/structure/B11561141.png)
![(3E)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}-N-(3-iodophenyl)butanamide](/img/structure/B11561148.png)
![1-{(E)-[(3-methylphenyl)imino]methyl}naphthalen-2-yl 4-nitrobenzenesulfonate](/img/structure/B11561157.png)
![1,3-dioxo-N-phenyl-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11561158.png)
![3-Fluoro-N-({N'-[(1E)-1-(4-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11561161.png)
![N-({N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide](/img/structure/B11561162.png)
![2-(4-chlorophenoxy)-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11561163.png)
![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B11561164.png)
![5-(4-ethoxyphenyl)-1-methyl-N-[4-(methylsulfanyl)benzyl]-1H-imidazol-2-amine](/img/structure/B11561169.png)
![4-bromo-N-[(E)-(2-chlorophenyl)methylidene]aniline](/img/structure/B11561170.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11561176.png)
